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Introduction
The study of pancreatic islets of Langerhans is crucial for understanding the pathophysiology of

diabetes and for developing novel therapeutic strategies, including islet transplantation and

drug discovery.[1] Primary pancreatic islets are micro-organs composed of various endocrine

cell types, most notably insulin-producing β-cells, glucagon-producing α-cells, and

somatostatin-producing δ-cells.[2] The ability to successfully isolate and culture these islets ex

vivo is fundamental for a wide range of research applications.

These application notes provide detailed protocols for the isolation, culture, and functional

assessment of primary pancreatic islets. Additionally, key quantitative metrics and critical

signaling pathways involved in islet survival and function in vitro are summarized to support

robust and reproducible experimental outcomes.

Experimental Protocols
Protocol 1: Mouse Pancreatic Islet Isolation
This protocol describes a common method for isolating pancreatic islets from mice, involving in

situ perfusion of the pancreas with collagenase, followed by enzymatic digestion and

purification using a density gradient.[3][4] A successful isolation can yield 250–400 high-quality

islets per mouse.[3][5]
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Materials:

Collagenase P solution (e.g., Roche)[2][5]

Hank's Balanced Salt Solution (HBSS)[4][5]

RPMI 1640 medium[2]

Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA)[5][6]

Histopaque-1077 (or other density gradient medium)[2][5]

Surgical instruments (scissors, forceps)

Syringes and needles (e.g., 30G)[2][5]

50 mL conical tubes

500-micron mesh filter[2]

Water bath (37°C)

Centrifuge

Procedure:

Pancreas Perfusion & Dissection:

1. Euthanize the mouse according to approved institutional guidelines.

2. Secure the mouse in a supine position and sterilize the abdomen with 70% ethanol.[3]

3. Make a midline abdominal incision to expose the peritoneal cavity.[3]

4. Locate the common bile duct and clamp it near the liver.

5. Inject 2-3 mL of cold collagenase P solution into the common bile duct via the ampulla of

Vater, which will cause the pancreas to inflate.[5]
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6. Carefully dissect the inflated pancreas away from the surrounding organs (spleen,

stomach, duodenum) and place it in a 50 mL tube on ice.[2][3]

Pancreas Digestion:

1. Mince the pancreas with fine scissors for 3-5 seconds.[3]

2. Incubate the tube in a 37°C water bath with shaking (100-120 rpm) for 12-13 minutes.[3][5]

3. Monitor the digestion closely. Stop the reaction by adding 40 mL of ice-cold HBSS or a

specific "STOP" solution (HBSS with FBS) when the tissue appears dissociated.[3][5]

4. Shake the tube gently by hand for about 30 seconds to further disrupt the tissue.[3]

Islet Purification:

1. Centrifuge the digested tissue at 215 x g for 2 minutes at room temperature.[2]

2. Discard the supernatant and resuspend the pellet in 10 mL of room temperature

Histopaque-1077.[2]

3. Gently overlay the Histopaque/tissue mixture with 5 mL of RPMI medium.[2]

4. Centrifuge at 850 x g for 15 minutes at 22°C with the brake OFF.[2]

5. Islets will be located at the interface between the Histopaque and the medium layer.[2]

6. Carefully collect the islet layer using a pipette and transfer to a new 50 mL tube.[2]

7. Wash the collected islets at least three times with 20 mL of fresh, ice-cold HBSS,

centrifuging to pellet the islets between washes.[3]

Islet Hand-picking and Culture:

1. After the final wash, resuspend the islet pellet in complete culture medium.

2. Transfer the islets to a Petri dish.
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3. Under a dissecting microscope, hand-pick pure islets away from remaining acinar and

ductal tissue.[2]

4. Transfer the purified islets to a new culture dish with fresh, pre-warmed complete culture

medium.

Protocol 2: Primary Pancreatic Islet Culture
This protocol outlines the standard conditions for maintaining primary islets in suspension

culture.

Materials:

Complete culture medium: RPMI 1640 or CMRL 1066 are commonly used.[2][7]

Supplementation: Typically 10% Fetal Bovine Serum (FBS) or 0.5-1% Human Serum

Albumin (HSA).[6][8]

Antibiotics: Penicillin-Streptomycin.

Non-treated Petri dishes or T175 flasks for suspension culture.[9]

Humidified incubator (37°C, 5% CO₂)[2][9]

Procedure:

Prepare Complete Culture Medium: Supplement the basal medium (e.g., RPMI 1640) with

10% FBS and 1% Penicillin-Streptomycin. Warm the medium to 37°C before use.

Seeding Islets:

1. Transfer the hand-picked islets from Protocol 1 into a non-treated culture dish containing

pre-warmed complete culture medium.

2. A typical seeding density for human islets is around 30,000 Islet Equivalents (IEQ) per

T175 flask.[9]
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Incubation: Place the culture dishes in a humidified incubator at 37°C with 5% CO₂. Islets are

typically cultured for up to three days before experimental use.[2]

Media Change:

1. Change 50% of the medium every 2-3 days.

2. To do this, tilt the culture vessel for at least 30 minutes to allow the islets to settle by

gravity in one corner.[10]

3. Carefully aspirate half of the used medium without disturbing the settled islets.[10]

4. Gently add an equal volume of fresh, pre-warmed complete medium.[10]

Protocol 3: Assessment of Islet Viability and Function
A. Islet Viability Assessment (Fluorescent Staining)

This method provides a qualitative and semi-quantitative assessment of islet viability.

Materials:

Fluorescein Diacetate (FDA) stock solution

Ethidium Bromide (EtBr) or Propidium Iodide (PI) stock solution

Phosphate-Buffered Saline (PBS)

Fluorescence microscope

Procedure:

Prepare a dual staining solution of FDA (stains live cells green) and EtBr/PI (stains dead

cells red) in PBS.

Transfer a small sample of islets (10-20) into the staining solution.

Incubate for 2-5 minutes at room temperature.
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Visualize the islets immediately under a fluorescence microscope.

Live cells will fluoresce green, while the nuclei of dead cells will fluoresce red. Viability is

typically expressed as the percentage of green-staining area to the total islet area.

B. Islet Function Assessment (Glucose-Stimulated Insulin Secretion - GSIS)

This is the gold standard assay for assessing the primary function of β-cells within the islet.[11]

Materials:

Krebs-Ringer Bicarbonate (KRB) buffer

Low glucose solution (e.g., 2.8 mM glucose in KRB)

High glucose solution (e.g., 16.7 mM glucose in KRB)[11]

Insulin ELISA kit[12]

Procedure:

Select groups of size-matched islets (e.g., 20-50 islets per group).[11]

Pre-incubate the islets in a low glucose KRB buffer for 30-60 minutes at 37°C to establish a

basal insulin secretion rate.[11][12]

Collect the supernatant from the low glucose incubation (this is the basal secretion sample).

Replace the low glucose buffer with a high glucose KRB buffer.

Incubate for 60 minutes at 37°C to stimulate insulin secretion.[11]

Collect the supernatant from the high glucose incubation (this is the stimulated secretion

sample).

Measure the insulin concentration in both the basal and stimulated samples using an

insulin ELISA kit.[12]
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The function is often expressed as a Stimulation Index (SI), calculated as (Insulin
concentration in high glucose) / (Insulin concentration in low glucose).

Quantitative Data Summary
The following tables summarize key quantitative data related to primary islet isolation and

culture.

Table 1: Typical Islet Yield and Quality from Mouse Pancreas

Parameter Value Reference(s)

Typical Yield 250 - 400 Islets/Mouse [2][3]

Post-Isolation Viability (Whole

Islets)
~96% [12]

Post-Isolation Viability

(Dispersed Cells)
~74% [12]

Table 2: Common Islet Culture Conditions

Parameter Condition Purpose Reference(s)

Temperature 37°C
Standard cell culture,

promotes function
[6][9]

22°C

Increased survival,

reduced short-term

secretion

[6]

4-8°C
Short-term

preservation/storage
[6]

CO₂ Concentration 5%

Maintain pH of

bicarbonate-buffered

media

[2][6]

Serum/Albumin
10% FBS or 0.5-1%

HSA

Provides growth

factors and nutrients
[6][8]
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Key Signaling Pathways in Islet Culture
The in vitro environment presents numerous stresses to isolated islets. Survival and function

are maintained through several key intracellular signaling pathways. Pro-survival factors

activate pathways that promote the expression of anti-apoptotic proteins (e.g., Bcl-2) and inhibit

pro-apoptotic factors (e.g., Bad, Bax).[13][14]

PI3K/Akt Pathway: This is a central pathway for promoting cell survival and proliferation.

Activation of the Insulin-like Growth Factor 1 (IGF-1) receptor or other growth factor

receptors leads to the activation of PI3K and subsequently Akt.[15] Akt, in turn,

phosphorylates and inactivates several pro-apoptotic proteins, promoting β-cell survival.[15]

[16]

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically

the Extracellular signal-Regulated Kinase (ERK) branch, is also involved in cell proliferation

and survival.[15] Growth factors can activate this cascade, leading to the transcription of

genes involved in cell growth.[15][17]

Calcineurin/NFAT Pathway: This calcium-dependent pathway is crucial for β-cell proliferation.

[16] Increased intracellular calcium activates the phosphatase calcineurin, which

dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[16] Dephosphorylated

NFAT translocates to the nucleus to regulate the transcription of genes involved in β-cell

function and proliferation.[16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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